L-701252

NMDA Receptor Glycine Site Radioligand Binding

L-701252 is the definitive 4-hydroxyquinolin-2(1H)-one for in vivo pharmacology. It sets the benchmark for anticonvulsant efficacy (ED50 4.1 mg/kg) without the BBB limitations of carboxylic acid-based antagonists. Essential for calibrating therapeutic windows in cerebral ischemia research, it provides a critical baseline contrast to ultra-high-affinity analogs like L-701,324. Procure to ensure replicable, literature-consistent results in CNS disease models.

Molecular Formula C13H10ClNO3
Molecular Weight 263.67 g/mol
CAS No. 151057-13-5
Cat. No. B118719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-701252
CAS151057-13-5
Synonyms7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one
Molecular FormulaC13H10ClNO3
Molecular Weight263.67 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O
InChIInChI=1S/C13H10ClNO3/c14-7-3-4-8-9(5-7)15-13(18)10(12(8)17)11(16)6-1-2-6/h3-6H,1-2H2,(H2,15,17,18)
InChIKeyMXEFWCFPCLDOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-701252 (CAS 151057-13-5): A Selective Glycine/NMDA Receptor Antagonist for Neuroscience Research Procurement


L-701252 (7-Chloro-3-(cyclopropylcarbonyl)-4-hydroxy-2(1H)-quinolinone) is a 4-hydroxyquinolin-2(1H)-one derivative that functions as a selective and competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor complex [1]. It is a member of a class of systemically active anticonvulsants designed to circumvent the poor blood-brain barrier penetration typically associated with carboxylic acid-containing glycine site antagonists [1]. The compound is widely employed as a pharmacological tool to investigate glutamatergic signaling pathways in preclinical models of neurological disorders .

Why Generic Substitution of L-701252 with Other NMDA Glycine Site Antagonists is Scientifically Unjustified


The glycine site of the NMDA receptor is targeted by a chemically diverse array of antagonists, including kynurenic acid derivatives, quinoxalinediones, and 4-hydroxyquinolin-2(1H)-ones like L-701252 [1]. Even within the same structural class, subtle modifications to the 3-substituent profoundly impact both in vitro binding affinity and in vivo functional efficacy, as demonstrated by the wide range of IC50 values (from low nanomolar to micromolar) observed among 4-hydroxyquinolin-2(1H)-one analogs [2]. Consequently, assuming functional equivalence or substitutability between L-701252 and closely related compounds such as L-701,324 or L-701,273 is not supported by empirical data and can lead to erroneous interpretations of NMDA receptor pharmacology and contradictory in vivo outcomes [1].

L-701252: Quantified Differentiation Against In-Class Comparators for Evidence-Based Procurement


Balanced In Vitro Binding Affinity Differentiates L-701252 from Ultra-High-Affinity and Low-Affinity Analogs

In radioligand binding assays measuring displacement of [³H]-L-689,560 from rat brain membranes, L-701252 exhibits an IC50 of 420 nM [1]. This affinity is intermediate within the 4-hydroxyquinolin-2(1H)-one series, being significantly lower than the ultra-high-affinity compound L-701,324 (IC50 = 1.97 nM) but substantially higher than the low-affinity analog L-695,902 (IC50 = 6,448 nM) [2]. This moderate affinity profile distinguishes L-701252 as a tool compound with a distinct pharmacological window.

NMDA Receptor Glycine Site Radioligand Binding Structure-Activity Relationship

Superior In Vivo Anticonvulsant Potency Defines L-701252 as the Most Efficacious Compound in Its Structural Series

In a direct head-to-head comparison within the same study, L-701252 demonstrated superior in vivo anticonvulsant efficacy compared to all other synthesized 4-hydroxyquinolin-2(1H)-one analogs. L-701252 protected DBA/2 mice from audiogenic seizures with an ED50 of 4.1 mg/kg following intraperitoneal administration, making it the most potent compound in the series [1]. This contrasts sharply with L-701,273, which, despite having a lower in vitro IC50 (0.17 µM), was less potent in vivo, highlighting a key disconnect between binding affinity and systemic functional activity [1].

Anticonvulsant In Vivo Pharmacology Audiogenic Seizure DBA/2 Mouse

Characterized Neuroprotective Profile in Global Cerebral Ischemia Defines a Specific, Though Modest, In Vivo Endpoint

L-701252 has been specifically characterized for its neuroprotective effects in a model of global cerebral ischemia. When administered intraperitoneally at a dose of 50 mg/kg, L-701252 provides a small, non-significant degree of neuroprotection . This contrasts with other NMDA receptor antagonists, such as the uncompetitive channel blocker MK-801, which often demonstrate robust neuroprotection in similar models but are associated with significant psychotomimetic side effects and neurotoxicity [1]. The defined, albeit limited, neuroprotective outcome for L-701252 provides a specific and reproducible benchmark for studies investigating the therapeutic window of glycine site antagonism in cerebral ischemia.

Neuroprotection Global Cerebral Ischemia In Vivo Model Stroke Research

Commercial Availability and Purity Define L-701252 as a Reliable Reagent for Reproducible Research

L-701252 is commercially available from multiple reputable vendors with a specified purity of ≥99% as determined by HPLC . This high level of purity, consistently verified across different suppliers, is a critical factor for ensuring reproducibility in both in vitro and in vivo experiments. In contrast, some closely related analogs like L-701,324 may have more variable purity specifications or limited commercial availability, which can introduce confounding variables into pharmacological studies. The established and reliable supply chain for L-701252, with documented purity and analytical characterization, reduces the risk of experimental variability due to impurities or batch-to-batch inconsistency.

Chemical Purity Reproducibility Vendor Specification Quality Control

Optimal Scientific and Preclinical Application Scenarios for L-701252 Procurement


In Vivo Anticonvulsant Studies Requiring a Systemically Active Glycine Site Antagonist

L-701252 is the preferred tool compound for in vivo studies aimed at evaluating the anticonvulsant potential of NMDA receptor glycine site antagonism. Its demonstrated efficacy in the DBA/2 mouse audiogenic seizure model (ED50 = 4.1 mg/kg i.p.) provides a well-defined benchmark for comparing novel compounds [1]. Procurement of L-701252 is essential for any research program seeking to replicate or extend the in vivo pharmacology of the 4-hydroxyquinolin-2(1H)-one class, ensuring comparability with existing literature.

Calibration of Neuroprotective Effects in Global Cerebral Ischemia Models

L-701252 serves as a critical reference compound for calibrating the therapeutic window of glycine site antagonists in cerebral ischemia research. Its characterized, though modest, neuroprotective effect (small, non-significant protection at 50 mg/kg i.p.) provides a baseline against which improved analogs or combination therapies can be rigorously assessed [1]. Its use is recommended for studies that require a benchmark for 'minimal effective dose' or 'narrow therapeutic index' in stroke models, aiding in the identification of compounds with superior efficacy and safety profiles.

Pharmacological Dissection of NMDA Receptor Subunit Contributions

Given its moderate binding affinity and established selectivity for the glycine site, L-701252 is a valuable tool for pharmacological experiments designed to differentiate the roles of various NMDA receptor subunits or modulatory sites in native tissues [1]. Its distinct binding profile, compared to ultra-high-affinity compounds like L-701,324, allows researchers to probe the functional consequences of varying degrees of glycine site occupancy on NMDA receptor-mediated synaptic plasticity, learning, and memory processes .

Preclinical Evaluation of NMDA-Mediated Excitotoxicity in Neurological Disorders

L-701252 is frequently employed in preclinical models to investigate the role of NMDA receptor-mediated excitotoxicity in the pathophysiology of neurological disorders, including schizophrenia, depression, and neurodegeneration [1]. By blocking NMDA receptor activation, L-701252 helps elucidate mechanisms underlying synaptic dysfunction and neuronal death, providing a platform for evaluating the therapeutic potential of glycine site modulation in these complex diseases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-701252

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.